molecular formula C19H16Cl2N2O2S B4041264 Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4041264
M. Wt: 407.3 g/mol
InChI Key: DIRNZRHLSSJQQK-UHFFFAOYSA-N
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Description

Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a phenyl group, and a sulfanyl group attached to a dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Future Directions

The study of novel pyrimidine derivatives is a vibrant area of research in medicinal chemistry. This compound, with its combination of a pyrimidine ring, a phenyl group, and a 2,3-dichlorophenyl group, could potentially have interesting biological activity. Future research could explore its synthesis, properties, and potential applications .

Mechanism of Action

Target of Action

The compound ethyl 4-(2,3-dichlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is structurally similar to Felodipine , a well-known calcium channel blocker. Therefore, it’s plausible that the primary target of this compound could be the L-type calcium channels present in vascular smooth muscle cells .

Mode of Action

The compound likely acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This inhibition of calcium influx into smooth muscle cells prevents calcium-dependent myocyte contraction and vasoconstriction .

Biochemical Pathways

The compound’s action on L-type calcium channels affects the calcium signaling pathway. By inhibiting calcium influx, it disrupts the normal biochemical pathways that rely on calcium as a second messenger. This can lead to a decrease in muscle contraction and a subsequent decrease in vasoconstriction .

Pharmacokinetics

Felodipine has a bioavailability of 15%, is metabolized hepatically, and excreted renally .

Result of Action

The inhibition of calcium influx into smooth muscle cells leads to a decrease in muscle contraction, resulting in vasodilation . This can help in conditions like hypertension where there is a need to lower blood pressure.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce the same metabolic enzymes could affect the compound’s bioavailability . Additionally, physiological conditions like liver or kidney function could also impact the compound’s pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyrimidine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a thiourea under acidic conditions. The reaction is usually carried out in ethanol as a solvent and requires heating to reflux temperatures to facilitate the formation of the dihydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydropyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate: Shares the dichlorophenyl group but differs in the rest of the structure.

    3-Methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a dichlorophenyl group and a dihydropyridine ring but has different substituents.

Uniqueness

Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and the dihydropyrimidine ring

Properties

IUPAC Name

ethyl 4-(2,3-dichlorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-2-25-18(24)14-16(11-7-4-3-5-8-11)22-19(26)23-17(14)12-9-6-10-13(20)15(12)21/h3-10,17H,2H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRNZRHLSSJQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 6
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Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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